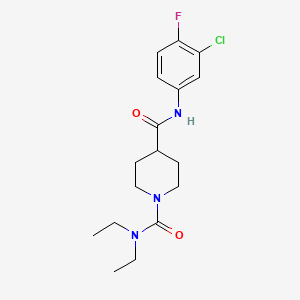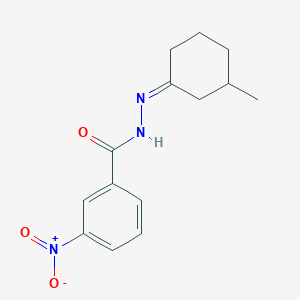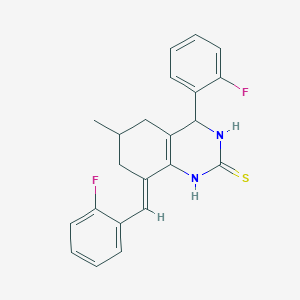
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, also known as CFDP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CFDP belongs to the family of piperidine-based compounds and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide is not fully understood, but it is thought to act as a sigma-1 receptor agonist. By binding to the sigma-1 receptor, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide may modulate intracellular calcium signaling and enhance the release of certain neurotransmitters, such as dopamine and serotonin. This could lead to the activation of various signaling pathways that may have neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the enhancement of neurotrophic factor release, and the inhibition of apoptosis. These effects may contribute to the potential therapeutic benefits of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide in the treatment of neurological disorders.
実験室実験の利点と制限
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its potential neuroprotective and neuroregenerative effects. However, N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the study of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the development of more potent and selective sigma-1 receptor agonists, and the exploration of its potential use in other fields, such as cancer research. Further studies are needed to fully understand the pharmacological properties of N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide and its potential as a therapeutic agent.
合成法
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide can be synthesized through a multi-step process, which involves the reaction of 3-chloro-4-fluoroaniline with diethyl malonate to form the corresponding diethyl 2-(3-chloro-4-fluorophenyl) malonate. The intermediate is then cyclized with sodium ethoxide to yield N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide.
科学的研究の応用
N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Recent studies have shown that N~4~-(3-chloro-4-fluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the modulation of neurotransmitter release, calcium signaling, and cellular survival. Sigma-1 receptor agonists have been investigated for their potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-15(19)14(18)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIOPZHFJRQKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![(1R)-2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxo-1-phenylethanol](/img/structure/B5291964.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]alanine](/img/structure/B5291974.png)
![2-[4-(dimethylamino)-2-(3-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5291979.png)
![1-(9H-fluoren-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5291980.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5291987.png)

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5292000.png)
![(3S*,4S*)-1-[2-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5292007.png)
![N,N-dicyclohexyl-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5292014.png)